molecular formula C17H22ClN3O4S B12744281 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester CAS No. 173908-40-2

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester

Cat. No.: B12744281
CAS No.: 173908-40-2
M. Wt: 399.9 g/mol
InChI Key: WDHJMDVZRFKPBL-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid with 2-(diethylamino)ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in their substituents.

    Sulfonyl-containing esters: Compounds with similar sulfonyl and ester functional groups.

Uniqueness

The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

173908-40-2

Molecular Formula

C17H22ClN3O4S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C17H22ClN3O4S/c1-3-20(4-2)10-11-25-17(22)15-6-5-9-21(15)26(23,24)16-12-13(18)7-8-14(16)19/h5-9,12H,3-4,10-11,19H2,1-2H3

InChI Key

WDHJMDVZRFKPBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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